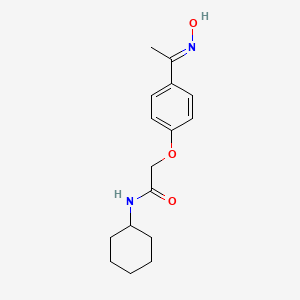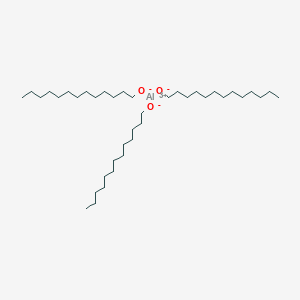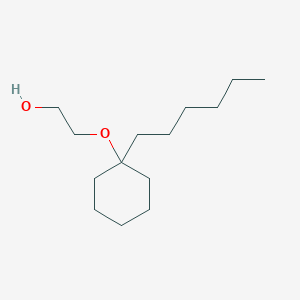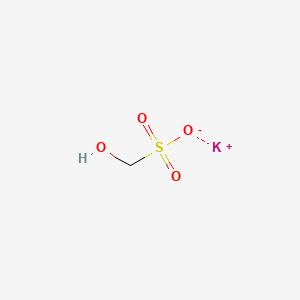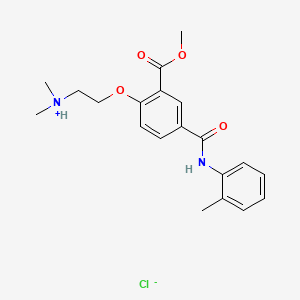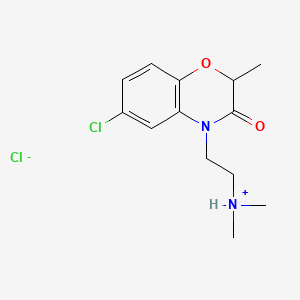
BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-5-methoxybenzo[b]phenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its complex structure, which includes an ethyl group at the 7th position and a methoxy group at the 5th position on the benzo[b]phenanthrene skeleton. Polycyclic aromatic hydrocarbons are known for their diverse chemical properties and significant roles in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-5-methoxybenzo[b]phenanthrene typically involves multi-step organic reactions. One common approach is the bromination of phenanthrene derivatives followed by methoxylation. For instance, the bromination of 9-bromophenanthrene can yield a mixture of brominated products, which can then be converted to methoxy derivatives using copper(I) iodide-catalyzed methoxylation reactions . The reaction conditions often include the use of solvents and prolonged reaction times to achieve high selectivity.
Industrial Production Methods: While specific industrial production methods for 7-Ethyl-5-methoxybenzo[b]phenanthrene are not well-documented, the general principles of organic synthesis and purification apply. Industrial production would likely involve large-scale bromination and methoxylation processes, followed by chromatographic purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethyl-5-methoxybenzo[b]phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrogenated phenanthrene derivatives.
Applications De Recherche Scientifique
7-Ethyl-5-methoxybenzo[b]phenanthrene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Ethyl-5-methoxybenzo[b]phenanthrene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its methoxy and ethyl groups may influence its binding affinity to specific enzymes or receptors, modulating biological activity.
Comparaison Avec Des Composés Similaires
Phenanthrene: A parent compound with a simpler structure lacking the ethyl and methoxy groups.
Methoxyphenanthrene: Compounds with methoxy groups at different positions on the phenanthrene skeleton.
Ethylphenanthrene: Compounds with ethyl groups at various positions on the phenanthrene skeleton.
Uniqueness: 7-Ethyl-5-methoxybenzo[b]phenanthrene is unique due to the specific positioning of its ethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other phenanthrene derivatives.
Propriétés
Numéro CAS |
63020-60-0 |
|---|---|
Formule moléculaire |
C21H18O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
7-ethyl-5-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-3-15-16-9-5-4-8-14(16)12-19-17-10-6-7-11-18(17)21(22-2)13-20(15)19/h4-13H,3H2,1-2H3 |
Clé InChI |
XXPLOVQYXLTUEV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C41)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


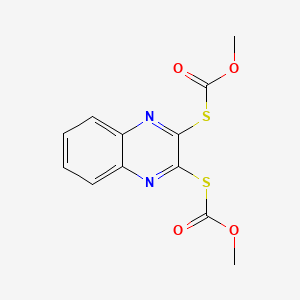

![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)


![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)
